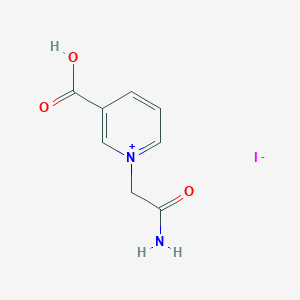
1-Carbamoylmethyl-3-carboxy-pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid adenine dinucleotide phosphate receptor modulator is a naturally occurring nucleotide that plays a crucial role in the release of calcium ions from intracellular stores in various cell types, tissues, and organisms. It was first described in 1995 and has since been recognized for its potent calcium ion mobilizing properties . This compound is involved in initiating calcium ion signals that are then amplified by other calcium ion release mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic acid adenine dinucleotide phosphate can be synthesized through a base-exchange reaction where nicotinamide is replaced by nicotinic acid via the enzyme NAD-glycohydrolase or ADP-ribosyl cyclase . This reaction requires an acidic pH (4-5), limiting the cellular site for efficient generation to the lumen of acidic endo-lysosomal compartments . Another pathway involves a redox cycle where nicotinic acid adenine dinucleotide phosphate is generated from its reduced form, nicotinic acid adenine dinucleotide phosphate hydrogen, using NADPH oxidases .
Industrial Production Methods
The use of multi-functional enzymes like NAD-glycohydrolase and ADP-ribosyl cyclase from Aplysia californica can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid adenine dinucleotide phosphate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: NADPH oxidases and glucose-6-phosphate dehydrogenase are commonly used.
Substitution: NAD-glycohydrolase or ADP-ribosyl cyclase in an acidic environment (pH 4-5).
Major Products
Oxidation: Nicotinic acid adenine dinucleotide phosphate.
Substitution: Nicotinic acid adenine dinucleotide phosphate.
Scientific Research Applications
Nicotinic acid adenine dinucleotide phosphate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Cyclic ADP-ribose: Another potent calcium ion mobilizing nucleotide.
Inositol 1,4,5-trisphosphate: A well-known calcium ion mobilizing molecule.
Uniqueness
Nicotinic acid adenine dinucleotide phosphate is unique due to its ability to mobilize calcium ions from acidic organelles like endosomes and lysosomes, unlike other calcium ion mobilizing molecules that primarily target the endoplasmic reticulum .
Properties
Molecular Formula |
C8H9IN2O3 |
|---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)pyridin-1-ium-3-carboxylic acid;iodide |
InChI |
InChI=1S/C8H8N2O3.HI/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h1-4H,5H2,(H2-,9,11,12,13);1H |
InChI Key |
VTMOXJPTMJCJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)C(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















